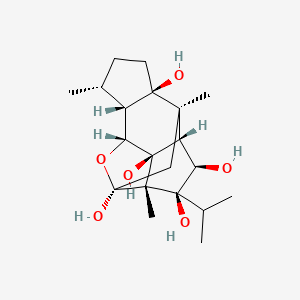

Itol A

Overview

Description

Scientific Research Applications

Botanical Pesticide

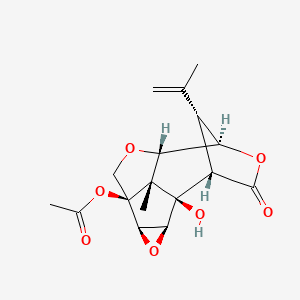

Itol A, an isoryanodane diterpene derived from Itoa orientalis Hemsl. (Flacourtiaceae), is a potential plant-based insecticide . It has been shown to exhibit larvicidal activity against the third instar larvae in a concentration-dependent manner .

Antifeedant Activity

Itol A also exhibits antifeedant activity. The 24-h AFC 50 values were 562.05 and 81.47 mg/L in the no-choice and choice experiments, respectively .

Insect Growth Inhibition

The insect growth was inhibited after treatment of Itol A, as reflected by long developmental periods, low-quality pupae, and various abnormalities .

Ovicidal Effect

Itol A exerts an ovicidal effect on S. litura, with an estimated LC 50 of 759.30 mg/L . Itol A deterred oviposition in the choice experiment (ODI 50 909.60 mg/L) .

Enzyme Activity Inhibition

The activities of α-amylase, general protease, superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) were inhibited after Itol A treatment over time compared to controls .

Enzyme Activity Increase

The activities of lipase, carboxylesterase (CarE), glutathione S-transferase (GST), and cytochrome P450 monooxygenase (P450) were increased after Itol A treatment .

Growth Regulation in Spodoptera Frugiperda

Itol A has been shown to cause severe growth obstacles in S. frugiperda, extend the larval duration and reduce the mean worm weight and body length rates .

Juvenile Hormone Level Disruption

Itol A adversely affects the development of S. frugiperda by decreasing juvenile hormone (JH) levels and disrupting the JH signaling pathway via mediating its synthetic and metabolic crucial enzymes .

These findings suggest that Itol A could be a good botanical pesticide to reduce the population of S. litura in integrated pest management programs . It also has potential as a growth regulator in pests like S. frugiperda .

Mechanism of Action

Target of Action

Itol A, an isoryanodane diterpenoid, has been found to interact significantly with the Juvenile Hormone-Binding Protein (JHBP) . JHBP plays a vital role in Juvenile Hormone (JH) transport .

Mode of Action

Itol A interacts with its target, JHBP, by significantly downregulating its expression level . This interaction leads to an impediment in the transport of the Juvenile Hormone, a crucial hormone for insect growth and development .

Biochemical Pathways

The primary biochemical pathway affected by Itol A is the Juvenile Hormone signaling pathway . By downregulating the expression of JHBP, Itol A disrupts the normal transport of the Juvenile Hormone, thereby affecting the normal functioning of this pathway .

Result of Action

The main result of Itol A’s action is the inhibition of the growth and development of Spodoptera frugiperda, a species of moth . This is achieved mainly through the hijacking of JHBP, which leads to a decrease in the activity of Itol A .

Safety and Hazards

properties

IUPAC Name |

(1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16+,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPXQDVZEWENGB-FATXEXJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H]1[C@@H]3[C@@]4([C@@H]5[C@]2(C[C@@]([C@]4([C@]([C@@H]5O)(C(C)C)O)C)(O3)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Itol A | |

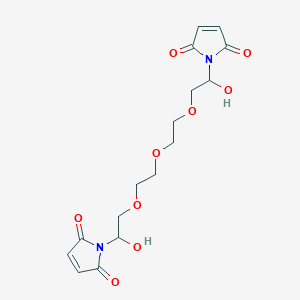

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

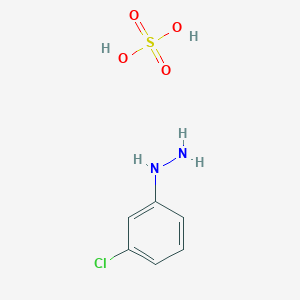

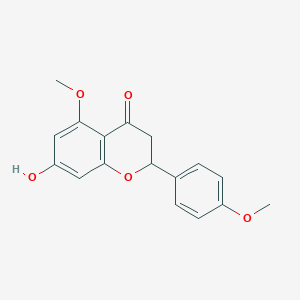

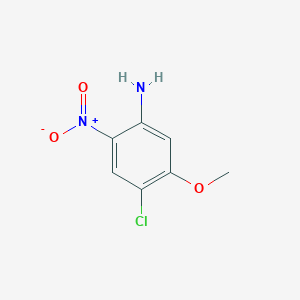

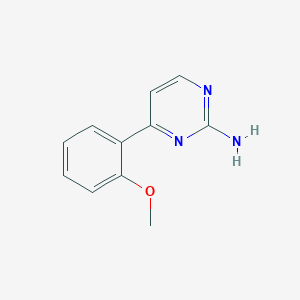

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.